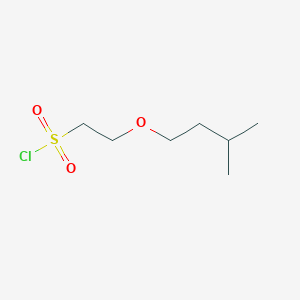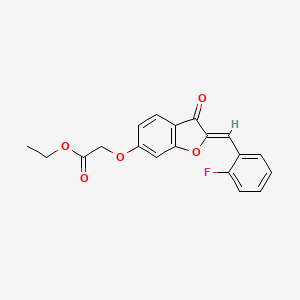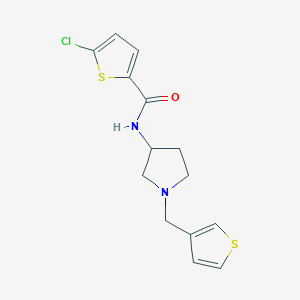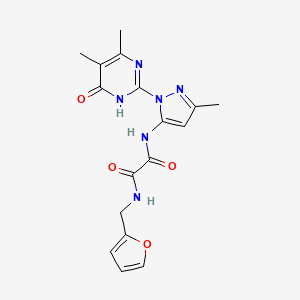![molecular formula C16H13N3O3S B2697168 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid CAS No. 851814-18-1](/img/structure/B2697168.png)
2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid, also known as CMPSA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine.
Scientific Research Applications
Environmental and Health Impact Studies
Research often focuses on understanding the environmental presence and health impacts of chemical compounds. For example, studies on organophosphorus and pyrethroid pesticides in South Australian preschool children aim to assess exposure levels and potential health risks associated with these chemicals in specific populations Environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children: a cross sectional study. (Babina et al., 2012).
Carcinogenic and Mutagenic Potential Evaluation
Several studies investigate the carcinogenic or mutagenic potential of compounds. For instance, research on dietary supplementation with β-glucan enriched oat bran and its effect on faecal concentration of carboxylic acids in healthy subjects explores dietary influences on compounds that may affect cancer risk or gut health Dietary supplementation with β-glucan enriched oat bran increases faecal concentration of carboxylic acids in healthy subjects. (Nilsson et al., 2008).
Biomonitoring and Exposure Assessment
Biomonitoring studies, like those assessing serum concentrations of polyfluoroalkyl compounds, help establish baseline exposure levels to various chemicals within populations, which is crucial for understanding potential health risks and developing regulatory policies Serum concentrations of 11 polyfluoroalkyl compounds in the u.s. population: data from the national health and nutrition examination survey (NHANES). (Calafat et al., 2007).
Genetic Susceptibility and Diet-Related Cancer Risk
Research often explores the interaction between genetic polymorphisms and exposure to carcinogens, such as heterocyclic amines from cooked meats, to understand individual susceptibility to cancers. This line of inquiry is fundamental in personalized medicine and cancer prevention strategies Genetic polymorphisms and modulation of 2‐amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP)‐DNA adducts in human lymphocytes. (Magagnotti et al., 2003).
Enhancement of Diagnostic Imaging
Some studies focus on the enhancement of diagnostic imaging techniques, such as using different acids for colposcopic image enhancement, which can improve the detection and diagnosis of medical conditions Enhancement of colposcopic image by sulphosalicylic acid. (Khilnani & Parulekar, 1993).
Safety and Hazards
- Safety Data Sheet : Link.
properties
IUPAC Name |
2-[3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-13(15(22)19-12-5-3-2-4-6-12)7-11(8-17)16(18-10)23-9-14(20)21/h2-7H,9H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGXWUDDLVISMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)O)C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride](/img/structure/B2697085.png)
![(3-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2697086.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)




![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)


